4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate
Overview
Description
4,7-Dimethyl-1,10-phenanthroline hydrate is an organic compound with the molecular formula C14H12N2·H2O. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 4 and 7 positions of the phenanthroline ring. This compound is known for its role as a bidentate ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, analytical chemistry, and as an intermediate in synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethyl-1,10-Phenanthroline Hydrate is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transport chain of this bacterium, contributing to its energy production processes .
Mode of Action
This means it can form complexes with metal ions, potentially interfering with the normal function of Azurin and thus affecting the energy production of the bacterium .
Biochemical Pathways
Given its interaction with azurin, it is likely that it impacts the electron transport chain in pseudomonas aeruginosa, potentially disrupting energy production and other processes dependent on this pathway .
Result of Action
Its ability to form complexes with metal ions suggests it could interfere with metal-dependent processes in cells . In the context of its interaction with Azurin, this could potentially disrupt the bacterium’s energy production .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially affect its ability to form complexes with metal ions and thus its overall activity .
Biochemical Analysis
Biochemical Properties
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It acts as a bidentate ligand, meaning it can bind to a metal ion through two nitrogen atoms. This property allows it to interact with various enzymes and proteins that require metal cofactors for their activity. For example, this compound can form complexes with iron ions, which are essential for the function of many metalloenzymes involved in redox reactions and electron transport . Additionally, it can interact with nucleic acids, stabilizing certain structures such as G-quadruplexes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular contextFor instance, by chelating metal ions, this compound can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can result in the inhibition or activation of metal-dependent enzymes. For example, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ions required for their catalytic activity . Additionally, this compound can stabilize certain nucleic acid structures, such as G-quadruplexes, by forming complexes with metal ions that interact with these structures . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic exposure . These effects can include alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate the activity of metal-dependent enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can affect the activity of enzymes involved in redox reactions, electron transport, and other metabolic processes . For example, by chelating iron ions, this compound can inhibit the activity of iron-dependent enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dimethyl-1,10-phenanthroline can be synthesized through a multi-step process involving the Skraup reaction. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and glycerol.
Cyclization: The reaction is catalyzed by sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. This step involves the cyclization of glycerol with o-phenylenediamine to form the phenanthroline skeleton.
Industrial Production Methods
Industrial production of 4,7-dimethyl-1,10-phenanthroline typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper, iron, and zinc.
Oxidation and Reduction: It can participate in redox reactions, often used as a redox indicator.
Substitution Reactions: The methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper sulfate, iron chloride) in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Metal Complexes: Formation of metal-ligand complexes with distinct colors and properties.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can be converted to its oxidized or reduced forms.
Scientific Research Applications
4,7-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without methyl substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at the 2 and 9 positions.
Uniqueness
4,7-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its steric and electronic properties. This makes it particularly effective in forming stable metal complexes and in applications requiring specific ligand geometry and reactivity .
Properties
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLDFFWTQYGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062932 | |
Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4,7-Dimethyl-1,10-phenanthroline | |
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CAS No. |
3248-05-3, 308134-34-1 | |
Record name | 4,7-Dimethyl-1,10-phenanthroline | |
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Record name | 4,7-Dimethyl-1,10-phenanthroline | |
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Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |
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Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
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Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
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Record name | 4,7-dimethyl-1,10-phenanthroline | |
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Record name | 4,7-Dimethyl-1,10-phenanthroline | |
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Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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